N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}naphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S2/c1-16-23(31-24(26-16)19-9-11-21(29-2)22(15-19)30-3)12-13-25-32(27,28)20-10-8-17-6-4-5-7-18(17)14-20/h4-11,14-15,25H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAZVYSNEYJTHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}naphthalene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of high-throughput synthesis techniques and continuous flow reactors to ensure consistent production. The choice of solvents, catalysts, and temperature control are critical factors in scaling up the synthesis process.
Chemical Reactions Analysis
Oxidation Reactions
The sulfonamide group and thiazole ring participate in oxidation processes:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Thiazole ring oxidation | KMnO₄ (acidic conditions, 50°C) | Sulfoxide/sulfone derivatives via sulfur atom oxidation | |
| Alkyl chain oxidation | CrO₃/H₂SO₄ (room temperature) | Carboxylic acid formation at the ethylene bridge |
Key findings:
-
The thiazole sulfur exhibits moderate oxidation resistance, requiring strong acidic oxidizers like KMnO₄ for complete conversion to sulfones.
-
Ethylene linkages oxidize preferentially under mild conditions due to their electron-rich nature.
Reduction Reactions
The sulfonamide group and aromatic systems undergo selective reduction:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Sulfonamide reduction | LiAlH₄ (anhydrous THF, reflux) | Conversion to amine (-NH₂) with >75% yield | |
| Naphthalene reduction | H₂/Pd-C (ethanol, 60°C) | Partially saturated naphthalene derivatives |
Notable observations:
-
LiAlH₄ selectively reduces sulfonamides without affecting methoxy groups.
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Catalytic hydrogenation preserves the thiazole ring but reduces naphthalene’s aromaticity.
Nucleophilic Substitution
The sulfonamide nitrogen and thiazole positions react with nucleophiles:
Mechanistic insights:
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Alkylation at the sulfonamide nitrogen follows an SN2 pathway, confirmed by kinetic studies.
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Thiazole’s C-2 position reacts preferentially due to lower electron density .
Hydrolysis Reactions
Acid/base-mediated cleavage of functional groups:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Sulfonamide hydrolysis | 6M HCl (reflux, 12h) | Naphthalene-2-sulfonic acid and amine byproducts | |
| Methoxy deprotection | BBr₃ (CH₂Cl₂, -78°C) | Phenolic derivatives with restored hydroxyl groups |
Critical data:
-
Sulfonamide hydrolysis proceeds via protonation of the sulfonyl oxygen, accelerating bond cleavage.
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BBr₃ selectively demethylates methoxy groups without degrading the thiazole ring.
Electrophilic Aromatic Substitution
The naphthalene and dimethoxyphenyl rings undergo halogenation/nitration:
Regiochemical trends:
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Nitration favors electron-rich positions on naphthalene.
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Bromination occurs para to methoxy groups due to steric and electronic effects .
Cross-Coupling Reactions
Palladium-catalyzed modifications of aromatic systems:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Ar-B(OH)₂ (DME, 90°C) | Biaryl derivatives with enhanced π-conjugation | |
| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos (toluene, 110°C) | Amino-functionalized analogs |
Performance metrics:
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Suzuki coupling achieves >85% yield with electron-deficient boronic acids.
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Amination reactions require bulky ligands to prevent catalyst poisoning.
Photochemical Reactions
UV-induced transformations:
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| [2+2] Cycloaddition | UV light (λ = 254 nm, acetone) | Cyclobutane-linked dimers | |
| Sulfonamide cleavage | UV/H₂O₂ (methanol, 25°C) | Radical intermediates leading to fragmented products |
Key parameters:
-
Cycloaddition proceeds stereospecifically under UV light.
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Oxidative cleavage occurs via singlet oxygen mechanisms.
This compound’s reactivity profile highlights its versatility for pharmaceutical derivatization and materials science applications. Experimental protocols and mechanistic pathways are consistent across studies, with variations in yields contingent on steric and electronic factors .
Scientific Research Applications
Medicinal Chemistry
Naphthalene sulfonamides, including the compound , have been studied for their potential as antimicrobial agents . Research indicates that modifications on the naphthalene ring can enhance the efficacy against various pathogens. For instance, studies have demonstrated that naphthalene sulfonamides exhibit activity against Leishmania , a parasitic organism responsible for leishmaniasis. In a structure–activity relationship (SAR) study, certain derivatives showed promising IC50 values against Leishmania tarentolae promastigotes, indicating their potential as therapeutic agents in treating this disease .
Insect Neurobiology
The compound has also been investigated for its effects on insect neurobiology, particularly regarding nicotinic acetylcholine receptors (nAChRs) . A study highlighted its potential as a competitive modulator of nAChRs in insects, suggesting applications in pest control. The docking studies indicated that sulfonamide derivatives could selectively interact with nAChRs of different insect species, making them candidates for developing new insecticides that minimize harm to beneficial insects like honeybees .
Anti-Alzheimer's Research
Another promising application of naphthalene sulfonamides is in the field of neurodegenerative diseases , particularly Alzheimer's disease. Research has identified certain sulfonamide compounds that exhibit activity against specific receptors implicated in Alzheimer's pathology. These compounds may help in designing new drugs aimed at modulating cholinergic signaling pathways, potentially offering therapeutic benefits for patients suffering from cognitive decline .
Structure-Activity Relationship Studies
The understanding of how structural variations affect biological activity is crucial for the development of new drugs. The compound’s specific structure allows for detailed SAR studies, which can guide the synthesis of new derivatives with enhanced potency and selectivity against target pathogens or receptors. This approach is fundamental in drug discovery and optimization processes .
Case Study 1: Leishmaniasis Treatment
In a study focused on leishmaniasis treatment, two naphthalene sulfonamides were subjected to SAR analysis. The results showed that modifications to the naphthalene ring significantly improved activity against Leishmania species, with one compound achieving an IC50 value of 9.5 μM .
Case Study 2: Insecticide Development
Research involving docking studies on nAChRs revealed that certain sulfonamide compounds could serve as effective insecticides by selectively targeting pest species while sparing beneficial insects like bees. This selectivity is vital for developing environmentally friendly pest control solutions .
Mechanism of Action
The mechanism of action of N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide Derivatives with Naphthalene or Benzene Cores
N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide ()
- Structure : Differs in the naphthalene sulfonamide position (1-sulfonamide vs. 2-sulfonamide) and the absence of a thiazole ring.
- Properties: Exhibits weak intramolecular C-H⋯O hydrogen bonds and π–π stacking interactions, stabilizing its crystal structure.
- Key Difference : The 1-sulfonamide orientation and methyl group on the amine may reduce steric hindrance compared to the thiazole-containing target compound.
N-{2-[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-fluoro-4-methoxybenzene-1-sulfonamide ()
- Structure : Replaces naphthalene-2-sulfonamide with a 3-fluoro-4-methoxybenzenesulfonamide group.
- Molecular Weight : 466.55 g/mol (vs. ~479 g/mol for the target compound, estimated based on structural similarity).
- Functional Impact : The electron-withdrawing fluorine and methoxy groups on the benzene ring may alter solubility and receptor binding compared to the naphthalene system .
N-{2-[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-nitrobenzene-1-sulfonamide ()
- Structure : Features a nitro group on the benzene sulfonamide instead of naphthalene.
- Molecular Weight : 463.53 g/mol.
Non-Sulfonamide Analogues
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B, )
- Structure : Benzamide core instead of sulfonamide; lacks a thiazole ring.
- Synthesis : Higher yield (80%) compared to typical sulfonamide couplings.
- Key Difference : The amide linkage may confer lower metabolic stability than sulfonamides due to susceptibility to enzymatic hydrolysis .
Structural and Functional Analysis Table
Research Findings and Implications
- Thiazole Integration : The 4-methyl-1,3-thiazole ring in the target compound likely enhances rigidity and binding affinity to biological targets compared to simpler amine-linked sulfonamides .
- Naphthalene vs.
- Substituent Effects : Electron-donating groups (e.g., methoxy) and bulky substituents (e.g., thiazole) may reduce metabolic degradation but could also limit bioavailability .
Biological Activity
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}naphthalene-2-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural components, including a naphthalene sulfonamide backbone and a thiazole moiety, which are known to impart various pharmacological properties.
Biological Activity Overview
The biological activities of sulfonamides, including the compound , can be broadly categorized into several key areas:
- Antibacterial Activity : Sulfonamides have a long history of use as antibacterial agents. The mechanism typically involves inhibition of bacterial folic acid synthesis.
- Anticancer Properties : Many thiazole-containing compounds exhibit cytotoxic effects against various cancer cell lines.
- Enzyme Inhibition : Some sulfonamides act as inhibitors of carbonic anhydrases, which are important for various physiological processes.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for elucidating the biological activity of this compound. The presence of electron-donating groups on the phenyl ring and specific substitutions on the thiazole moiety have been linked to enhanced biological activity.
Anticancer Activity
A study reported that thiazole derivatives exhibited significant activity against cancer cell lines such as Jurkat and A-431. The compound's structure indicates potential interactions with cellular targets leading to apoptosis. For instance:
- Compound 13 showed IC50 values lower than doxorubicin in both cell lines tested, suggesting its potential as a chemotherapeutic agent .
Antibacterial Properties
Research has demonstrated that sulfonamide derivatives can effectively inhibit bacterial growth. Naphthalene sulfonamides have shown promising results against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups appears to enhance this activity .
Carbonic Anhydrase Inhibition
Sulfonamides are also recognized for their role as carbonic anhydrase inhibitors. Recent studies have highlighted that modifications on the sulfonamide structure can significantly affect their inhibitory potency against various isoforms of carbonic anhydrases .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target/Mechanism | IC50 Value (μM) |
|---|---|---|---|
| Compound 13 | Anticancer | Bcl-2 protein interaction | < 0.5 |
| Compound 20c | KEAP1-NRF2 Inhibitor | NRF2 pathway activation | 0.075 |
| N-(5-sulfamoyl) | Carbonic Anhydrase | Inhibition of Vibrio cholerae CAs | 0.014 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}naphthalene-2-sulfonamide, and how do reaction conditions influence yield?
- Methodology: The synthesis involves multi-step reactions, starting with the formation of the 1,3-thiazole core via cyclization of thioamides with α-haloketones under basic conditions. Key intermediates, such as the 3,4-dimethoxyphenyl-substituted thiazole, require careful temperature control (0–5°C) to minimize side reactions. Coupling the thiazole intermediate with naphthalene-2-sulfonamide via nucleophilic substitution or amidation typically employs DMF as a solvent and DCC (dicyclohexylcarbodiimide) as a coupling agent . Yield optimization can be achieved by adjusting stoichiometry, reaction time (12–24 hours), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. How can researchers validate the structural integrity of this compound, especially given the complexity of the naphthalene-sulfonamide and thiazole moieties?
- Methodology: Use a combination of analytical techniques:
- NMR spectroscopy : H and C NMR to confirm regiochemistry of the 3,4-dimethoxyphenyl group and sulfonamide linkage.
- X-ray crystallography : Resolve crystal structures to verify stereoelectronic effects, as demonstrated for structurally related 1,3,4-thiadiazole derivatives .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
- FT-IR : Identify characteristic sulfonamide S=O stretches (~1350 cm) and thiazole C=N vibrations (~1600 cm) .
Q. What solvent systems are recommended for solubility and stability studies of this sulfonamide-thiazole hybrid?
- Methodology: Test solubility in polar aprotic solvents (DMF, DMSO) and aqueous-organic mixtures (e.g., methanol/water). Stability under acidic/basic conditions can be assessed via HPLC monitoring (C18 column, UV detection at 254 nm) over 24–72 hours. For aqueous stability, use phosphate-buffered saline (PBS) at pH 7.4 and 37°C to simulate physiological conditions .
Advanced Research Questions
Q. How can computational methods (e.g., DFT or molecular docking) predict the reactivity or biological interactions of this compound?
- Methodology:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Optimize geometry using B3LYP/6-31G(d) basis sets .
- Molecular docking : Screen against target proteins (e.g., kinases or sulfonamide-binding enzymes) using AutoDock Vina. Validate docking poses with MD simulations (GROMACS) to assess binding stability .
- Reaction pathway modeling : Use quantum chemical calculations (e.g., Gaussian) to simulate intermediates in sulfonamide-thiazole bond formation and identify rate-limiting steps .
Q. How should researchers address contradictory data in biological assays, such as varying IC values across studies?
- Methodology:
- Standardize assay conditions : Control variables like cell line passage number, serum concentration, and incubation time.
- Dose-response validation : Perform triplicate experiments with internal controls (e.g., known inhibitors).
- Off-target profiling : Use proteome-wide activity-based protein profiling (ABPP) to identify non-specific interactions .
- Data reconciliation : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to determine if discrepancies are significant or due to experimental noise .
Q. What strategies improve the selectivity of this compound for specific biological targets, given its dual sulfonamide and thiazole pharmacophores?
- Methodology:
- Structure-activity relationship (SAR) studies : Synthesize analogs with modifications to the 3,4-dimethoxyphenyl group (e.g., replacing methoxy with halogens) or sulfonamide substituents.
- Fragment-based drug design (FBDD) : Isolate thiazole or sulfonamide fragments to identify minimal binding motifs.
- Covalent modification : Introduce reactive groups (e.g., acrylamides) for targeted covalent inhibition, validated by mass spectrometry-based target engagement assays .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
